Dimefox

Description

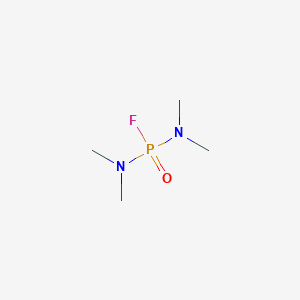

Structure

3D Structure

Properties

IUPAC Name |

N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12FN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJBQBDNXAZHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12FN2OP | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041870 | |

| Record name | Dimefox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimefox is a colorless liquid with a fishy odor. Used as an insecticide; is neither produced nor used in the U.S. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid with a fishy odor; [Merck Index] Yellow liquid; [MSDSonline] | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimefox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

187 °F at 15 mmHg (EPA, 1998), 85 °C at 15 mm Hg; 67 °C at 4.0 mm Hg | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with most organic solvents, Miscible with water at 20 °C. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1151 at 20 °C/4 °C | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.36 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], Vapor pressure = 48,000 mPa (0.36 mm Hg) at 25 °C; log P= 1.2 (chloroform/water partition coefficient); resistant to hydrolysis by alkali but is hydrolyzed by acids; slowly oxidized by vigorous oxidizing agents, rapidly by chlorine, 0.14 mbar (0.11 mm Hg) at 20 °C | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimefox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

115-26-4 | |

| Record name | DIMEFOX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimefox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimefox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimefox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8RU9F1IQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMEFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimefox: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefox, a potent organophosphate compound, has been historically recognized for its insecticidal and acaricidal properties. As a highly toxic cholinesterase inhibitor, its mechanism of action and physicochemical characteristics are of significant interest to researchers in toxicology, neurobiology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the analysis of this compound.

Chemical Structure and Identification

This compound, systematically named N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine, is a phosphoramide.[1] Its unique structure is central to its biological activity.

Chemical Identifiers:

-

IUPAC Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine[1]

-

CAS Number: 115-26-4[1]

-

Molecular Formula: C₄H₁₂FN₂OP[1]

-

Molecular Weight: 154.12 g/mol [1]

-

Synonyms: bis(dimethylamido)phosphoryl fluoride (B91410), Hanane, Pestox XIV, Terra-Sytam[1][2]

Physicochemical and Toxicological Properties

This compound is a colorless liquid with a characteristic fishy odor.[3][4] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Physical State | Colorless liquid | [3] |

| Odor | Fishy | [3] |

| Boiling Point | 86 °C at 15 torr; 126 °C at 60 Torr | [3][4] |

| Density | 1.1151 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 0.36 mmHg at 25 °C | [3] |

| Water Solubility | Miscible | [1] |

| Flash Point | 100 °C | [3] |

| Refractive Index | 1.4267 at 20 °C | [3] |

| Stability | Aqueous solutions are stable. Resistant to alkali hydrolysis, but hydrolyzed by acids. Slowly oxidized by vigorous oxidizing agents and rapidly by chlorine. | [1] |

| LD50 (oral, rat) | 1.0 - 7.5 mg/kg | [4][5] |

Experimental Protocols

Synthesis of this compound (N,N,N',N'-tetramethylphosphorodiamidic fluoride)

This protocol describes the synthesis of this compound via fluorination of bis(dimethylamido)phosphoryl chloride.

Materials:

-

Bis(dimethylamino)phosphoryl chloride

-

Potassium fluoride (anhydrous)

-

Water

-

Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like hexadecylethyldimethylammonium bromide)[6]

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine bis(dimethylamino)phosphoryl chloride, toluene, and the phase-transfer catalyst.

-

Add a solution of potassium fluoride in water to the flask. The molar ratio of the reactants should be optimized, but a starting point is a molar excess of potassium fluoride.[6]

-

Heat the reaction mixture with vigorous stirring. The reaction can be carried out at temperatures ranging from 40 °C to the boiling point of the mixture.[3][6] A reaction time of approximately 60 minutes at around 50°C, followed by a period at reflux, has been reported to be effective.[6]

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to below 30 °C.[6]

-

Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.[6]

-

Wash the aqueous layer with additional toluene to extract any remaining product.[6]

-

Combine the organic layers and wash them with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound product.[6]

-

The product can be further purified by vacuum distillation if necessary. A gas chromatographic analysis of the final product should be performed to determine its purity.[6]

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of this compound using gas chromatography, based on EPA Method 8141B for organophosphorus compounds.[7] Specific parameters may need to be optimized for your instrument and application.

Instrumentation:

-

Gas chromatograph (GC) with a split/splitless injector

-

Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD)

-

Capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-methylpolysiloxane column like DB-5ms)[8]

-

Data acquisition and processing system

Reagents and Standards:

-

This compound analytical standard

-

High-purity solvents for sample preparation (e.g., acetone, hexane)

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., water), perform a liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.[7]

-

For solid samples (e.g., soil), use a method such as Soxhlet extraction with a hexane/acetone mixture.[9]

-

The final extract should be concentrated and adjusted to a known volume.

-

-

GC Conditions (starting parameters):

-

Injector Temperature: 220-250 °C[8]

-

Injection Mode: Splitless[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 280 °C.

-

Final hold: 5-10 minutes.[8]

-

-

Detector Temperature (FPD or NPD): 250-300 °C

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extract into the GC.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is designed to determine the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution of known concentration

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final concentrations in the assay well should be optimized, but typical starting concentrations are in the range of 0.05-0.2 U/mL for AChE, 0.5-1 mM for ATCI, and 0.3-0.5 mM for DTNB.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound solution at various concentrations (to determine IC50) or a single concentration for screening. Include a control with no inhibitor.

-

AChE solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.

-

Immediately start measuring the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (the product of ATCI hydrolysis) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[10][11] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).

Acetylcholinesterase Inhibition Workflow

Caption: this compound irreversibly inhibits AChE, leading to acetylcholine accumulation and cholinergic crisis.

Potential Downstream Signaling

While the direct inhibition of AChE is the primary toxic mechanism, the resulting overstimulation of cholinergic receptors can trigger a cascade of downstream cellular events. Organophosphate exposure has been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK, which are involved in cellular stress responses, inflammation, and apoptosis.[12][13] The precise downstream signaling pathways specifically activated by this compound require further investigation.

Caption: Potential downstream effects of this compound-induced cholinergic overstimulation.

Conclusion

This compound remains a compound of significant toxicological interest. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of its chemical properties, analytical detection, and biological effects. Further research is warranted to fully elucidate the specific downstream signaling cascades and long-term cellular consequences of this compound exposure. This knowledge is critical for the development of effective countermeasures and a deeper understanding of organophosphate toxicology.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE2207798C3 - Process for the preparation of bis (dimethylamino) phosphoryl fluoride - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein phosphorylation pathways disruption by pesticides [scirp.org]

- 13. researchgate.net [researchgate.net]

Toxicological Profile of Dimefox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimefox (CAS No. 115-26-4) is a highly toxic organophosphate compound, formerly used as a systemic insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism of toxicity is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of cholinergic crisis characterized by a wide range of autonomic and neuromuscular symptoms.[3][4] Due to its high toxicity, this compound has been deemed obsolete or is no longer registered for use as a pesticide in many countries, including the United States and the United Kingdom.[1][2] This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its mechanism of action, acute toxicity, and what is known about its long-term effects. This document also outlines representative experimental protocols for key toxicological assessments and visualizes important pathways and workflows.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fishy odor.[2] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4H12FN2OP | [2] |

| Molar Mass | 154.125 g·mol−1 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Fishy | [2] |

| Density | 1.11 g·mL–1 | [2] |

| Solubility in water | 14.8 g·L–1 | [2] |

| Vapor Pressure | 14663 mPa | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, a process essential for terminating nerve impulses.

This compound, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom in this compound is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, forming a stable, covalent phosphate-enzyme complex. This phosphorylation of the enzyme renders it inactive, preventing the breakdown of acetylcholine.

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), causing a wide array of toxic signs and symptoms.[3]

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

Caption: Inhibition of Acetylcholinesterase by this compound leading to Cholinergic Crisis.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on this compound are limited in the available scientific literature. However, based on general knowledge of organophosphates and some available data, the following can be inferred:

-

Absorption: this compound can be absorbed through inhalation, ingestion, and dermal contact.[2] The rate of absorption is expected to be rapid via inhalation and ingestion, while dermal absorption may be slower but still significant.[4]

-

Distribution: Following absorption, organophosphates are generally distributed throughout the body.

-

Metabolism: Some organophosphates undergo metabolic activation in the liver to more potent AChE inhibitors.[5] It is plausible that this compound may also be metabolized by hepatic enzymes.

-

Excretion: Limited data suggests that after oral administration in rats, this compound and its metabolites are eliminated primarily through the urine.[6]

Toxicology Profile

Acute Toxicity

This compound is classified as highly toxic.[1] The primary effects of acute exposure are due to the cholinergic crisis.

Signs and Symptoms of Acute Exposure: [4]

-

Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, sweating, blurred vision (due to miosis), and bronchoconstriction.

-

Nicotinic effects: Muscle fasciculations, cramping, weakness, and eventually paralysis.

-

Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, convulsions, coma, and respiratory depression.

Quantitative Acute Toxicity Data:

| Species | Route | LD50 | Reference |

| Rat | Oral | 1 - 7.5 mg/kg | [6] |

| Rat | Dermal | 5 mg/kg | [6] |

| Mouse | Oral | 2 mg/kg | [2] |

| Rabbit | Intravenous | 3 mg/kg | [2] |

| Human (probable oral lethal dose) | Oral | 5 - 50 mg/kg | [6] |

Chronic Toxicity

Specific long-term studies on the chronic toxicity of this compound are not well-documented in the reviewed literature. However, chronic exposure to other organophosphates has been associated with long-term neurological and neurobehavioral deficits.[3][7][8]

No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL):

| Species | Exposure Duration | Endpoint | NOAEL | LOAEL | Reference |

| Human | - | Red cell cholinesterase inhibition | 0.002 mg/kg/day | - | [6] |

| Rat | - | Red cell cholinesterase inhibition | 0.003 mg/kg/day | - | [6] |

| Pig | - | Red cell cholinesterase inhibition | 0.006 mg/kg/day | - | [6] |

Genotoxicity, Carcinogenicity, and Reproductive and Developmental Toxicity

There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Studies on other organophosphates have shown mixed results, with some demonstrating genotoxic or carcinogenic potential.[9][10] Given the absence of this compound-specific data, a conclusive statement on these endpoints cannot be made. Regulatory bodies like the National Toxicology Program (NTP) have not published specific carcinogenesis bioassays for this compound.[11][12][13]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically utilizing this compound are scarce. The following sections describe representative methodologies for key toxicity assessments, based on established guidelines and protocols for organophosphates.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

-

Phosphate (B84403) buffer (e.g., pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

Purified acetylcholinesterase (from electric eel or human erythrocytes)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a control with solvent only.

-

Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI and DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acute Oral Toxicity (LD50 Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD50) in rodents, following principles of OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar methods.

Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex are typically used.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance (this compound) is administered by gavage in a suitable vehicle.

-

A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). A sighting study with a single animal may be performed to determine the starting dose.

-

Animals are observed for signs of toxicity and mortality for at least 14 days. Observations should be frequent on the day of dosing and at least daily thereafter.

-

All clinical signs, body weight changes, and mortality are recorded.

-

A gross necropsy is performed on all animals at the end of the study.

-

The LD50 is estimated based on the mortality data.

Dermal and Inhalation Toxicity Studies

Standardized guidelines from regulatory bodies like the OECD and EPA exist for conducting dermal and inhalation toxicity studies.[14][15][16][17][18][19][20][21] These studies involve applying the test substance to the skin of animals (typically rats or rabbits) or exposing them to an aerosol or vapor in an inhalation chamber, respectively. Endpoints similar to acute oral toxicity studies are evaluated.

Carcinogenicity Bioassay

A long-term carcinogenicity bioassay, typically conducted over two years in rodents, would be necessary to evaluate the carcinogenic potential of this compound. These studies are performed according to stringent guidelines (e.g., NTP, OECD).[11][12][13]

Reproductive and Developmental Toxicity Studies

To assess reproductive and developmental toxicity, multi-generational studies in rodents are typically conducted (e.g., OECD Guidelines 416, 422, 443).[22][23][24][25][26] These studies evaluate the effects of the test substance on reproductive performance of the parental generation and the development of their offspring.

Visualizations

Experimental Workflow: In Vitro AChE Inhibition Assay

Caption: A generalized workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

This compound is a highly toxic organophosphate with a well-established mechanism of action involving the irreversible inhibition of acetylcholinesterase. The acute toxicological effects are well-characterized and are consistent with a cholinergic crisis. However, there is a significant lack of publicly available data on the pharmacokinetics, chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. This data gap makes a complete risk assessment for long-term exposure challenging. The experimental protocols provided in this guide are representative methodologies that can be applied to assess the toxicological profile of organophosphates like this compound. Further research would be necessary to fully elucidate the complete toxicological profile of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Nerve agent - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. The conversion of this compound into an anticholinesterase by rat liver in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of Long-Term Exposure to Organophosphate Pesticides in Humans - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Developmental toxicity of orally administered technical dimethoate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oem.bmj.com [oem.bmj.com]

- 15. A method for determining the dermal toxicity of pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute dermal toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. Short-term toxicity – 90-day dermal | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. epa.gov [epa.gov]

- 22. oecd.org [oecd.org]

- 23. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

Dimefox synonyms and CAS number

An In-depth Technical Guide to Dimefox

This technical guide provides a comprehensive overview of the organophosphate compound this compound, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, mechanism of action, toxicological data, and a representative experimental protocol for assessing its effects.

Chemical Identity

-

Chemical Name: N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine

-

Molecular Formula: C4H12FN2OP[1]

-

Molecular Weight: 154.12 g/mol [1]

Synonyms

This compound is known by a variety of synonyms, including:

-

Bis(dimethylamido)fluorophosphate[4]

-

Bis(dimethylamino)fluorophosphate[3]

-

Pestox 14[3]

-

Pestox IV[4]

-

Terra-Sytam[4]

Mechanism of Action

This compound is a highly toxic organophosphate insecticide that functions as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[4][5][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at cholinergic synapses.[5]

The primary mechanism of action involves the phosphorylation of the serine hydroxyl group at the active site of AChE.[5] This covalent modification inactivates the enzyme, leading to the accumulation of ACh in the synaptic cleft.[5] The excess ACh results in the hyperstimulation of both muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[5] This disruption of normal nerve impulse transmission leads to a range of toxic effects, and in severe cases, can result in respiratory paralysis and death.[7] Unmetabolized this compound is a moderately strong inhibitor of cholinesterase in vitro.[3]

Quantitative Toxicological Data

The following table summarizes key quantitative data regarding the toxicity of this compound.

| Parameter | Value | Species | Route of Administration | Reference |

| IC50 (Cholinesterase) | 4x10⁻⁵ M | In vitro | N/A | [3] |

| Probable Oral Lethal Dose | 5-50 mg/kg | Human | Oral | [7] |

| LD50 | 1.0 mg/kg | Rat | Oral | [8] |

| LD50 | 7.5 mg/kg | Rat | Oral | [8] |

| LD50 | 5.0 mg/kg | Rat | Intraperitoneal | [8] |

| LD50 | 1 mg/kg | Mouse | Oral | [9] |

| LD50 | 2 mg/kg | Mouse | Subcutaneous | [9] |

Experimental Protocols

Provided below is a generalized experimental protocol for assessing the in vitro inhibition of acetylcholinesterase by this compound. This protocol is a representative methodology based on standard assays described in the literature for organophosphate compounds.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

This compound standard of known purity

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate reader

-

Solvent for this compound (e.g., ethanol (B145695) or DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the phosphate buffer to each well.

-

Add the various dilutions of the this compound solution to the appropriate wells. Include a control group with only the solvent to measure uninhibited enzyme activity.

-

Add the AChE solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

To initiate the reaction, add the substrate ATCI and the chromogen DTNB to all wells.

-

The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

-

-

Data Collection:

-

Immediately begin monitoring the change in absorbance at 412 nm using the microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control group.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at the cholinergic synapse.

Caption: Mechanism of this compound at the cholinergic synapse.

Experimental Workflow

The diagram below outlines the key steps in the in vitro acetylcholinesterase inhibition assay.

Caption: Workflow for AChE inhibition assay.

References

- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Nerve agent - Wikipedia [en.wikipedia.org]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound CAS#: 115-26-4 [m.chemicalbook.com]

- 9. Diméfox — Wikipédia [fr.wikipedia.org]

The Environmental Fate of Dimefox: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the environmental fate of the organophosphate insecticide Dimefox. Due to its classification as an obsolete pesticide, extensive recent studies on its environmental behavior are limited.[1] This guide synthesizes available data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential, drawing from existing literature and standard testing protocols for similar chemical compounds.

Physicochemical Properties of this compound

A substance's physicochemical properties are fundamental to understanding its environmental distribution and persistence. This compound is a colorless liquid characterized by a distinct fishy odor.[2][3] Key quantitative properties are summarized in Table 1. Its high water solubility and low octanol-water partition coefficient (log Kow) suggest it will readily partition into aqueous phases rather than accumulating in fatty tissues.[4] Furthermore, its low estimated Henry's Law constant indicates that volatilization from water or moist soil surfaces is not a significant dissipation pathway.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂FN₂OP | [2][3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | Colorless liquid with a fishy odor | [2][3] |

| Boiling Point | 86 °C at 15 mmHg; 126 °C at 60 Torr | [2] |

| Vapor Pressure | 0.11 mmHg at 20 °C; 0.36 mmHg at 25 °C | [3] |

| Water Solubility | Miscible (1 x 10⁶ mg/L); 14.8 g/L | [1][4] |

| Density | 1.115 g/cm³ at 20 °C | [2] |

| log Kow (Octanol-Water Partition Coefficient) | -0.43 (Estimated) | [4] |

| Henry's Law Constant | 2.2 x 10⁻⁸ atm·m³/mol (Estimated) | [4] |

| Soil Adsorption Coefficient (Koc) | 2.2 (Estimated) | [3] |

| Bioconcentration Factor (BCF) | 3.2 (Estimated) | [4] |

Environmental Degradation and Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial metabolism.

Abiotic Degradation

Hydrolysis: The stability of this compound to hydrolysis is pH-dependent. It is reported to be resistant to alkaline hydrolysis but is hydrolyzed by acids.[3] There is conflicting data regarding its hydrolysis half-life. One study reported a half-life of 8.8 days in an ethanol/buffer solution (20:80) at pH 6.0 and an elevated temperature of 70 °C. Conversely, other sources suggest a much greater stability, with a hydrolysis half-life of over ten years at a neutral pH of 7, and that aqueous solutions are generally stable.[4] The elevated temperature in the former study likely accounts for the significantly faster degradation rate.

Photolysis: In the atmosphere, this compound is expected to exist solely in the vapor phase where it will be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 6.0 hours.[4] this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis by sunlight is not a significant degradation pathway in soil or water.[4]

Biotic Degradation

Specific studies detailing the microbial degradation of this compound in soil and aquatic environments are scarce. However, as an organophosphate pesticide, it is expected to be susceptible to degradation by soil microorganisms.[5] The primary routes of microbial metabolism for organophosphates typically involve hydrolysis, oxidation, and reduction.[5] For this compound, this would likely involve the cleavage of the phosphorus-fluorine bond and N-demethylation of the amide groups.

Mobility and Transport

The mobility of a pesticide determines its potential to move from the application site and contaminate non-target areas, including groundwater.

Soil Mobility: Based on its very low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2.2, this compound is expected to have very high mobility in soil.[3] This suggests a high potential for leaching into groundwater, particularly in soils with low organic matter content.

Volatility: As indicated by its low Henry's Law constant, this compound is essentially nonvolatile from water and moist soil surfaces.[4] Volatilization from dry soil surfaces is also not considered a major dissipation route.[4]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF).

This compound has a low estimated log Kow of -0.43, indicating it is hydrophilic.[4] This, along with an estimated BCF of 3.2, suggests that the potential for this compound to bioconcentrate in aquatic organisms is low.[4]

Experimental Protocols

Soil Metabolism Study (Adapted from OECD Guideline 307)

This type of study aims to determine the rate and pathway of degradation of a substance in soil under controlled aerobic and anaerobic conditions.

-

Test System: Samples of at least two different soil types are used. The soil is typically sieved and brought to a specific moisture content.

-

Application: ¹⁴C-labeled this compound is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) for a period of up to 120 days. For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

-

Analysis: At various time intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile (B52724), methanol). The parent compound and its degradation products in the extracts are separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Volatile degradation products, such as ¹⁴CO₂, are trapped in alkaline solutions and quantified by liquid scintillation counting. Non-extractable residues are determined by combusting the soil samples.

-

Data Evaluation: The disappearance time of 50% (DT50) and 90% (DT90) of the applied this compound is calculated to determine its persistence in soil. A metabolic pathway is proposed based on the identified degradation products.

Hydrolysis Study (Adapted from OECD Guideline 111)

This study evaluates the abiotic degradation of a substance in aqueous solutions at different pH values.

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application: A sterile solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction, with results extrapolated to environmental temperatures like 20-25 °C).

-

Analysis: At specified intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and any hydrolysis products, typically by HPLC or Gas Chromatography (GC).

-

Data Evaluation: The rate of hydrolysis is determined, and the half-life at different pH values is calculated.

Analytical Methods

The determination of this compound and its potential metabolites in environmental samples would typically involve extraction followed by chromatographic analysis.

-

Sample Extraction: Soil and sediment samples are commonly extracted using pressurized liquid extraction (PLE) or sonication with organic solvents like acetonitrile or methanol. Water samples may be subjected to solid-phase extraction (SPE) to concentrate the analytes.

-

Analytical Techniques: Gas Chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of organophosphate pesticides.[3][6] Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of the parent compound and its more polar metabolites.[7]

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[8] This disrupts the normal functioning of the nervous system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

- 6. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]

- 8. opcw.org [opcw.org]

Unraveling the Degradation of Dimefox: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known and potential degradation pathways of Dimefox, an organophosphate insecticide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the chemical's breakdown, offering insights into its environmental fate and metabolic transformation. Due to a scarcity of specific research on this compound, this guide also draws upon data from structurally similar organophosphate compounds to infer potential degradation mechanisms, clearly noting where such analogies are made.

Chemical Profile of this compound

This compound, chemically known as N,N,N',N'-tetramethylphosphorodiamidic fluoride (B91410), is a colorless liquid historically used as an insecticide and acaricide.[1][2] Its use has been largely discontinued (B1498344) in many countries due to its high toxicity.[2] Understanding its degradation is crucial for assessing its environmental impact and developing remediation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C4H12FN2OP | [2] |

| Molar Mass | 154.12 g/mol | [2] |

| Appearance | Colorless liquid with a fishy odor | [1] |

| Solubility in Water | Readily soluble | |

| Vapor Pressure | 0.36 mmHg at 25 °C | |

| Stability | Decomposes in the presence of heat, chlorine, and strong oxidizing agents; hydrolyzed by acids. | [3] |

Core Degradation Pathways

The degradation of this compound is expected to occur primarily through hydrolysis, with potential contributions from microbial metabolism. While specific enzymatic pathways for this compound have not been extensively elucidated, the general mechanisms of organophosphate degradation provide a strong predictive framework.

Abiotic Degradation: Hydrolysis

Hydrolysis is a key mechanism for the breakdown of many organophosphate pesticides. For this compound, this process involves the cleavage of the phosphorus-fluorine (P-F) and/or phosphorus-nitrogen (P-N) bonds. Acid-catalyzed hydrolysis is a likely pathway for this compound degradation.[3]

Based on identified downstream products, a probable hydrolysis pathway involves the cleavage of the P-N bonds, leading to the formation of less complex molecules.

Biotic Degradation: Microbial Metabolism

Microbial degradation is a significant route for the breakdown of many pesticides in the environment. While specific microorganisms capable of degrading this compound have not been identified in the reviewed literature, it is plausible that bacteria and fungi possessing organophosphate-degrading enzymes could metabolize it.[4][5] Key enzymes in this process are organophosphate hydrolases and phosphotriesterases, which catalyze the hydrolysis of phosphoester bonds.[1]

The initial step in the microbial degradation of this compound would likely be the enzymatic hydrolysis of the P-F or P-N bond, similar to the abiotic pathway. This would be followed by the further breakdown of the resulting intermediates.

Quantitative Degradation Data

Table 2: Environmental Half-Life of Selected Organophosphate Pesticides (for comparative purposes)

| Pesticide | Matrix | Half-life (t½) | Conditions | Reference |

| Chlorpyrifos | Soil | 60 - 120 days | Aerobic | [6] |

| Diazinon | Soil | 20 - 40 days | Aerobic | [7] |

| Malathion | Soil | ~1 week | Aerobic | [8] |

| Parathion | Soil | 5 - 180 days | Aerobic | [9] |

Experimental Protocols

Detailed experimental protocols for studying this compound degradation are not available. However, standard methodologies for investigating the environmental fate of pesticides can be adapted. The following sections outline general protocols for soil incubation and microbial degradation studies, as well as analytical methods for detecting the parent compound and its metabolites.

Soil Incubation Study for Abiotic and Biotic Degradation

This protocol is designed to assess the degradation of this compound in soil under controlled laboratory conditions, allowing for the determination of its half-life and the identification of degradation products.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant location. Air-dry and sieve the soil to ensure homogeneity.

-

Spiking: Treat a known mass of soil with a standard solution of this compound to achieve a desired concentration. A control set of soil without this compound should also be prepared.

-

Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity). To differentiate between abiotic and biotic degradation, a set of sterilized soil samples (e.g., by autoclaving) can be included.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect subsamples from each treatment.

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent and method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][10][11][12]

-

Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentration of this compound and identify its degradation products.[13][14][15][16]

-

Data Analysis: Plot the concentration of this compound over time to calculate its degradation rate and half-life. Identify and quantify the major degradation products.

Microbial Degradation Study

This protocol aims to isolate and identify microorganisms capable of degrading this compound and to study the degradation pathway in a liquid culture.

Methodology:

-

Enrichment and Isolation: Inoculate a mineral salt medium containing this compound as the sole carbon source with a soil or water sample suspected to contain pesticide-degrading microorganisms.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C on a rotary shaker).

-

Isolation and Identification: After successive transfers to fresh medium, isolate individual microbial colonies on solid agar (B569324) plates containing this compound. Identify the isolates using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria).[8]

-

Degradation Assay: Inoculate a liquid mineral salt medium containing a known concentration of this compound with the isolated microorganism. Monitor the disappearance of this compound and the appearance of metabolites over time using HPLC or GC-MS.[5]

Analytical Methods

The analysis of this compound and its degradation products typically requires sensitive and selective analytical techniques.

Table 3: Recommended Analytical Techniques

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified and quantified by their mass-to-charge ratio. Derivatization may be necessary for non-volatile metabolites.[7][13] | Ideal for the analysis of the parent this compound compound and volatile degradation products. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds based on their polarity and other physicochemical properties, followed by mass spectrometric detection. Suitable for a wide range of polar and non-polar compounds.[3][14][15][16] | Well-suited for the analysis of both this compound and its more polar, non-volatile degradation products. |

| QuEChERS Sample Preparation | A streamlined method for extracting pesticide residues from various matrices, particularly soil and food. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction for cleanup.[4][10][11][12] | An efficient and effective method for preparing soil and water samples for subsequent GC-MS or HPLC-MS analysis. |

Conclusion and Future Directions

The degradation of this compound likely proceeds through abiotic hydrolysis, particularly under acidic conditions, and potentially through microbial metabolism. The primary degradation products are expected to be phosphoryl dichloride fluoride and N,N-dimethylamine. However, a significant knowledge gap exists regarding the specific microorganisms and enzymes involved in its biodegradation, as well as its environmental persistence under various conditions.

Future research should focus on:

-

Isolation and characterization of this compound-degrading microorganisms.

-

Elucidation of the specific enzymatic pathways involved in its biodegradation.

-

Determination of the degradation kinetics and half-life of this compound in different environmental matrices (soil, water, sediment).

-

Identification and toxicological assessment of its degradation products.

A deeper understanding of these aspects is essential for a comprehensive risk assessment and the development of effective bioremediation strategies for sites contaminated with this hazardous compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine | MDPI [mdpi.com]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. sciensage.info [sciensage.info]

- 6. ijnrd.org [ijnrd.org]

- 7. Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. unitedchem.com [unitedchem.com]

- 10. Portico [access.portico.org]

- 11. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of nine organophosphorus pesticides by high-resolution hplc-ms/ms in medicinal plant materials - Fateenkova - Journal of Analytical Chemistry [medjrf.com]

- 14. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thescipub.com [thescipub.com]

An In-depth Technical Guide on the Acute Toxicity of Dimefox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefox (bis(dimethylamino)fluorophosphine oxide) is an organophosphate compound historically used as an insecticide and acaricide.[1][2] Due to its high toxicity in mammals, its use has been largely discontinued.[2] This technical guide provides a comprehensive overview of the acute toxicity of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action. The information presented here is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Core Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

By irreversibly binding to the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. The subsequent hyperstimulation of the cholinergic system manifests as a range of acute toxic effects, collectively known as cholinergic crisis.

Signaling Pathway of this compound Toxicity

The following diagram illustrates the mechanism of this compound-induced cholinesterase inhibition and the resulting downstream effects.

Caption: Mechanism of this compound as a cholinesterase inhibitor, leading to acetylcholine accumulation and cholinergic crisis.

Quantitative Acute Toxicity Data

The acute toxicity of this compound is typically quantified by the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a tested population. The following table summarizes the available LD50 data for this compound across different species and routes of administration.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1 - 7.5 mg/kg | [3] |

| Rat | Dermal | 5 mg/kg | |

| Rat | Intraperitoneal | 5.0 mg/kg | [3] |

| Mouse | Oral | 2 mg/kg | |

| Mouse | Subcutaneous | Highly Toxic | [4] |

| Rabbit | Intravenous | 3 mg/kg | |

| Human | Oral (Probable Lethal Dose) | 5 - 50 mg/kg | [4] |

Experimental Protocols for Acute Toxicity Studies

Objective

To determine the acute toxicity (LD50) of this compound following a single dose.

Test Animals

-

Species: Albino rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.

-

Age and Weight: Young adult animals, typically 8-12 weeks old, with weights within a ±20% range of the mean weight for each sex.

-

Health Status: Healthy, nulliparous, and non-pregnant females. Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

Housing and Feeding

-

Housing: Animals are housed in cages with appropriate environmental enrichment.

-

Diet: A standard laboratory diet and water are provided ad libitum, except for a brief fasting period before oral administration.

Dose Administration

-

Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Route of Administration: The test substance is administered via the intended route of exposure, such as oral gavage, dermal application, or injection (intravenous, intraperitoneal, subcutaneous).

-

Dose Levels: A range of dose levels is selected to produce a range of toxic effects and mortality, allowing for the calculation of the LD50. A preliminary range-finding study may be conducted with a small number of animals.

Observation Period

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.

-

Observations are made frequently on the day of dosing and at least once daily thereafter.

Data Collection and Analysis

-

Clinical Signs: Detailed observations of any signs of toxicity are recorded, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

Mortality: The number of animals that die in each dose group is recorded.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Statistical Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Experimental Workflow for an Acute Oral Toxicity Study

The following diagram outlines the typical workflow for conducting an acute oral toxicity study to determine the LD50 of a substance like this compound.

Caption: A typical workflow for an acute oral toxicity study, from animal preparation to final reporting.

Conclusion

This compound is a highly toxic organophosphate compound with a well-established mechanism of action centered on the irreversible inhibition of acetylcholinesterase. The quantitative data presented in this guide highlight its potent lethality across various species and routes of administration. The experimental protocols described, based on standardized guidelines, provide a framework for assessing the acute toxicity of such compounds. This information is crucial for understanding the potential hazards associated with this compound and for the development of safer alternatives in relevant industries.

References

Chronic Exposure to Dimefox: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dimefox is an obsolete organophosphate insecticide and is considered highly toxic.[1][2] Information on its chronic exposure effects is limited, and much of the understanding is extrapolated from studies on the broader class of organophosphate pesticides. This document summarizes the available data and provides a framework for understanding the potential long-term consequences of exposure.

Executive Summary

This compound (N,N,N',N'-tetramethylphosphorodiamidic fluoride) is a potent, irreversible acetylcholinesterase (AChE) inhibitor.[3][4] While its acute toxicity is well-documented, comprehensive data on the chronic effects of this compound exposure are scarce. This guide synthesizes the available information on the chronic toxicity of this compound, drawing on data from subchronic studies and the broader toxicological profile of organophosphate pesticides. The primary long-term concerns associated with organophosphate exposure include persistent neurotoxicity, potential reproductive and developmental effects, and unresolved questions regarding carcinogenicity. This document provides a detailed overview of these areas, including quantitative toxicological data, descriptions of relevant experimental protocols, and visualizations of key biological and experimental pathways.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[3][4] Chronic exposure to this compound leads to the persistent accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is the underlying cause of the wide range of acute and chronic symptoms observed with organophosphate poisoning.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Chronic Neurotoxicity

Chronic exposure to organophosphates, even at low levels, is associated with long-term neurological and neurobehavioral deficits.[4][5] These effects can persist long after exposure has ceased and may not be directly correlated with cholinesterase activity levels.[5]

Key Chronic Neurotoxic Effects of Organophosphates:

-

Organophosphate-Induced Delayed Polyneuropathy (OPIDP): Characterized by weakness, paralysis, and paresthesia in the extremities, typically developing 2 to 5 weeks after severe intoxication.[6][7] This is thought to be mediated by the inhibition of neuropathy target esterase (NTE).

-

Chronic Organophosphate-Induced Neuropsychiatric Disorders (COPIND): This can include a range of symptoms such as impaired memory, difficulty with concentration and information processing, anxiety, depression, and irritability.[3][5]

-

Cognitive and Psychomotor Deficits: Studies in agricultural workers have linked chronic organophosphate exposure to difficulties in executive functions, psychomotor speed, and verbal memory.[5]

Quantitative Data on this compound Neurotoxicity

| Species | Exposure Route | Duration | Dose/Concentration | Effect | NOAEL/LOAEL | Reference |

| Human | Oral | 70 days | 0.002 mg/kg/day | No inhibition of whole blood cholinesterase | NOAEL: 0.002 mg/kg/day | [8] |

| Human | Oral | 70 days | 0.0034 mg/kg/day | ~25% reduction in whole blood cholinesterase | LOAEL: 0.0034 mg/kg/day | [8] |

| Human | Oral | 95 days | 0.004 mg/kg/day | ~40% reduction in whole blood cholinesterase | - | [8] |

| Rat | Oral (injections) | 30 days | - | Deaths following 30 injections | - | [8] |

| Rat | Oral | - | 0.003 mg/kg/day | No-effect dosage based on red cell cholinesterase | NOAEL: 0.003 mg/kg/day | [8] |